2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate
Description
Properties
IUPAC Name |
benzyl (3S,6S)-3,4,5-tris(phenylmethoxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34Cl3NO7/c37-36(38,39)35(40)47-34-32(44-23-27-17-9-3-10-18-27)30(43-22-26-15-7-2-8-16-26)29(42-21-25-13-5-1-6-14-25)31(46-34)33(41)45-24-28-19-11-4-12-20-28/h1-20,29-32,34,40H,21-24H2/t29-,30?,31?,32?,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPINMQTUNMBWAP-FEJJTQSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OC(=N)C(Cl)(Cl)Cl)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2C(C([C@@H](OC2C(=O)OCC3=CC=CC=C3)OC(=N)C(Cl)(Cl)Cl)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34Cl3NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate typically involves the protection of hydroxyl groups in D-glucopyranosiduronic acid followed by benzylation. The trichloroacetimidate group is introduced through a reaction with trichloroacetonitrile in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate undergoes various chemical reactions, including:
Substitution Reactions: The trichloroacetimidate group can be substituted with other nucleophiles.
Oxidation and Reduction: The benzyl groups can be oxidized or reduced under specific conditions.
Hydrolysis: The ester and imidate groups are susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as alcohols or amines in the presence of a base.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of glycosides or other substituted derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Hydrolysis: Formation of D-glucopyranosiduronic acid and benzyl alcohol.
Scientific Research Applications
2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: For the development of carbohydrate-based therapeutics and drug delivery systems.
Industry: In the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate involves its role as a glycosyl donor in glycosylation reactions. The trichloroacetimidate group acts as a leaving group, facilitating the formation of glycosidic bonds with acceptor molecules. This process is catalyzed by acids or bases, depending on the specific reaction conditions.
Comparison with Similar Compounds
Chemical Identity :
- Systematic Name: 2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate
- CAS Numbers : 180476-30-6 (primary) and 159420-94-7 (alternative) .
- Molecular Formula: C29H24Cl3NO8; molecular weight 620.86 g/mol .
- Synonyms: 2,3,4-Tris-O-(phenylmethyl)-D-glucopyranuronic Acid Phenylmethyl Ester, 2,2,2-Trichloroethanimidate .
Key Features :
- Functional Groups : Three benzyl protecting groups (O-benzyl), a benzyl ester at the uronic acid position, and a trichloroacetimidate leaving group .
- Applications : Critical in stereoselective glycosylation reactions for synthesizing glucuronic acid-containing oligosaccharides, glycoconjugates, and glycomimetics in drug discovery .
- Reactivity : The trichloroacetimidate group enhances glycosylation efficiency under mild acidic conditions (e.g., BF3-Et2O catalysis), enabling high-yield coupling with nucleophiles like alcohols or amines .
Comparison with Structurally Similar Compounds
Functional Group Variations
Reactivity and Stability
- Target Compound : Benzyl groups provide steric protection and stability under acidic conditions, while the trichloroacetimidate ensures rapid glycosylation at 0–25°C .
- Benzoyl Analogues : Benzoyl esters reduce reactivity due to electron-withdrawing effects, necessitating harsher conditions (e.g., TMSOTf catalysis) .
- Acetylated Derivatives : Require deprotection steps (e.g., Zemplén conditions) to unmask hydroxyl groups, limiting their utility in one-pot syntheses .
Research Findings and Case Studies
- Glycosylation Efficiency: The target compound achieves >90% yield in coupling reactions with acceptors like oleanolic acid derivatives under BF3-Et2O catalysis, outperforming benzoyl analogues (60–70% yield) .
- pH-Dependent Reactivity: Benzyl ester stability in acidic environments (pH 4–6) facilitates selective conjugation with phenolic or amino groups in complex biomolecules .
- Cost and Availability : Priced at ~$360/100 mg (TRC T768880), the target compound is more cost-effective than specialized derivatives like halogenated glucuronides (>$500/25 mg) .
Biological Activity
2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate is a synthetic derivative of D-glucuronic acid, which is known for its significant biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of cancer treatment and anti-inflammatory therapies. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of 2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester involves several steps including the protection of hydroxyl groups and subsequent oxidation to form uronic acid derivatives. The compound's structure includes a glucopyranosiduronic acid backbone with benzyl ester groups that enhance its solubility and biological activity.
Key Synthesis Steps:
- Protection of Hydroxyl Groups : The initial step involves benzylation of hydroxyl groups on D-glucopyranose.
- Oxidation : The protected glucopyranose is then oxidized to form the corresponding uronic acid.
- Formation of Trichloroacetimidate : Finally, trichloroacetimidation is performed to yield the final product.
Biological Activity
The biological activity of 2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester can be categorized into several key areas:
1. Anti-Cancer Activity
Research indicates that derivatives of glucuronic acid exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : Compounds similar to 2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid have shown significant inhibition of cell proliferation in human cancer cell lines such as HL-60 (promyelocytic leukemia) and HepG2 (hepatocellular carcinoma) .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell survival.
2. Anti-Inflammatory Properties
Uronic acid derivatives have been recognized for their anti-inflammatory effects:
- Macrophage Activation : Studies have demonstrated that these compounds can inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages, suggesting a potential role in modulating inflammatory responses .
- Clinical Relevance : This property could be leveraged in treating inflammatory diseases and conditions characterized by excessive NO production.
Case Studies
Several studies highlight the biological activity of glucuronic acid derivatives:
Research Findings
Recent studies have focused on the pharmacokinetics and bioavailability of glucuronic acid derivatives:
- Glucuronidation : The process significantly enhances the solubility and bioavailability of flavonoids and other bioactive compounds . This suggests that 2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid may also benefit from similar metabolic pathways.
- Potential Applications : The ability to modify drug properties through glucuronidation opens avenues for developing more effective therapeutic agents.
Q & A
Basic Research Questions
Q. What are the key synthetic routes and purification methods for 2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate?
- Methodology :
- The compound is synthesized via regioselective benzylation of glucuronic acid precursors, followed by trichloroacetimidate activation. For example, glycosyl trichloroacetimidates are prepared by reacting the free anomeric hydroxyl group with trichloroacetonitrile under basic conditions (e.g., NaH in dry DCM) .
- Purification typically involves silica gel column chromatography using gradients of ethyl acetate/hexane. Structural confirmation requires H/C NMR and high-resolution mass spectrometry (HRMS) to verify regiochemistry and absence of side products .
Q. How does this compound function in glycosylation reactions?
- Methodology :
- The trichloroacetimidate group acts as a leaving group, enabling stereoselective glycosylation. Activation with Lewis acids (e.g., TMSOTf or BFEtO) generates an oxocarbenium ion intermediate, which reacts with nucleophilic acceptors (e.g., alcohols or amines) to form glycosidic bonds .
- The benzyl ester and benzyl ether protecting groups enhance stability during reactions while allowing selective deprotection post-synthesis (e.g., hydrogenolysis with Pd/C) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR identify protecting group patterns and anomeric configuration (/). For example, benzyl groups show characteristic aromatic signals at ~7.3 ppm, while the trichloroacetimidate group appears at ~8.5 ppm (NH) and 6.5–7.0 ppm (imidate protons) .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., observed [M+NH] at m/z 699.02 for CHClNO) .
Advanced Research Questions
Q. How do steric and electronic factors influence the stereoselectivity of glycosylations using this donor?
- Methodology :
- Steric hindrance from the 2,3,4-tri-O-benzyl groups favors β-selectivity by blocking nucleophile approach to the α-face. Electronic effects (e.g., electron-withdrawing benzoyl vs. benzyl groups) modulate oxocarbenium ion stability, altering reaction kinetics. Comparative studies with 2,3,4-tri-O-benzoyl analogs show reduced β-selectivity due to decreased steric bulk .
- Solvent polarity (e.g., dichloromethane vs. toluene) and temperature (-40°C to rt) are optimized to balance reactivity and selectivity .
Q. How can researchers resolve contradictions in reported reactivity of trichloroacetimidate donors?
- Methodology :
- Discrepancies in glycosylation efficiency (e.g., yields ranging from 50–90%) often stem from trace moisture or impurities in reagents. Rigorous drying of solvents (molecular sieves) and substrates (azeotropic distillation) is critical .
- Conflicting stereoselectivity data may arise from variations in acceptor nucleophilicity. For example, primary alcohols yield higher β-selectivity than secondary alcohols. Kinetic studies using H NMR monitoring can clarify mechanistic pathways .
Q. What strategies optimize reaction conditions for synthesizing complex glycoconjugates?
- Methodology :
- Stepwise Deprotection : Sequential hydrogenolysis (H, Pd/C) removes benzyl groups post-glycosylation, while NaOH/MeOH cleaves benzyl esters without affecting acid-sensitive linkages .
- Orthogonal Protecting Groups : Incorporating acetyl or chloroacetyl groups allows selective deprotection in multi-step syntheses. For example, chloroacetyl groups are removed with thiourea, preserving benzyl ethers .
Q. How is this compound applied in studying carbohydrate-protein interactions for drug discovery?
- Methodology :
- The compound serves as a building block for synthesizing glucuronidated glycans, which mimic natural epitopes in autoimmune diseases and microbial recognition. Glycan microarrays prepared via its glycosylation enable high-throughput screening of lectin binding .
- In cancer research, glucuronide conjugates are used to study drug metabolism (e.g., SN-38 glucuronidation in irinotecan resistance). Radiolabeled analogs (C or H) track biodistribution in vitro .
Structural and Functional Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CHClNO | |
| Molecular Weight | 699.02 g/mol | |
| CAS Registry Number | 159420-94-7 | |
| Key Functional Groups | Trichloroacetimidate, Benzyl ethers | |
| Typical Purity | ≥97% (by HPLC) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
